

Physical and chemical properties of 3,5-Dibromo-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-methoxybenzoic acid

Cat. No.: B1363588

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dibromo-4-methoxybenzoic Acid** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **3,5-Dibromo-4-methoxybenzoic acid** (CAS No: 4073-35-2), a halogenated aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

3,5-Dibromo-4-methoxybenzoic acid is an aromatic carboxylic acid distinguished by a benzoic acid core functionalized with two bromine atoms at positions 3 and 5, and a methoxy group at position 4.^[1] This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity.^[1] The presence of the carboxylic acid group provides acidic properties and allows for reactions such as esterification and amidation, while the bromine substituents can enhance reactivity in electrophilic aromatic substitution reactions.^[1]

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,5-dibromo-4-methoxybenzoic acid[2]
CAS Number	4073-35-2[2]
Molecular Formula	C ₈ H ₆ Br ₂ O ₃ [1][2]
Synonyms	3,5-Dibromo-p-anisic acid, 3,5-DIBROMO ANISIC ACID, Benzoic acid, 3,5-dibromo-4-methoxy-[1][2]
InChI	InChI=1S/C8H6Br2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)[1][2]
SMILES	COC1=C(C=C(C=C1Br)C(=O)O)Br[2]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of **3,5-Dibromo-4-methoxybenzoic acid**. Experimental data for some properties are limited, and in such cases, computed values from reputable databases are provided.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	309.94 g/mol	PubChem[2]
Melting Point	Not available. For reference, the melting point of the related compound 3,5-Dibromo-4-hydroxybenzoic acid is 269-273 °C.[3]	-
Boiling Point	Data not available	-
Solubility	The methoxy group and bromine atoms influence its solubility profile.[1] Specific quantitative data in common solvents is not readily available.	-
pKa	Data not available	-
XLogP3-AA	2.8	PubChem (Computed)[2]

Table 3: Computed Molecular Descriptors

Descriptor	Value	Source
Hydrogen Bond Donor Count	1	PubChem (Computed)[2]
Hydrogen Bond Acceptor Count	3	PubChem (Computed)[2]
Rotatable Bond Count	2	PubChem (Computed)[2]
Exact Mass	309.86632 Da	PubChem (Computed)[2]
Monoisotopic Mass	307.86837 Da	PubChem (Computed)[2]
Topological Polar Surface Area	46.5 Å ²	PubChem (Computed)[2]
Heavy Atom Count	13	PubChem (Computed)[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3,5-Dibromo-4-methoxybenzoic acid**. While a comprehensive public database of its spectra is not readily available, typical chemical shifts and spectral features can be predicted based on its structure and data from similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the methoxy group protons.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic carbon, the carbon atoms of the aromatic ring, and the methoxy carbon. Due to symmetry, some aromatic carbon signals will be equivalent.
- Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching absorption, and bands corresponding to C-O and C-Br stretching, as well as aromatic C-H and C=C vibrations.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key identifying feature. Common fragmentation pathways include the loss of a hydroxyl radical, a methoxy group, and decarboxylation.

Experimental Protocols

Synthesis of 3,5-Dibromo-4-methoxybenzoic acid

The following protocol is a representative method for the synthesis of **3,5-Dibromo-4-methoxybenzoic acid**, adapted from a general procedure for the bromination of substituted benzoic acids.^[4]

Objective: To synthesize **3,5-Dibromo-4-methoxybenzoic acid** via electrophilic bromination of 4-methoxybenzoic acid.

Materials:

- 4-methoxybenzoic acid

- Tetrabutylammonium tribromide (Bu_4NBr_3)
- Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
- Hydrochloric acid (1 M)
- Sodium thiosulfate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Solvents for purification (e.g., hexane, ethyl acetate)

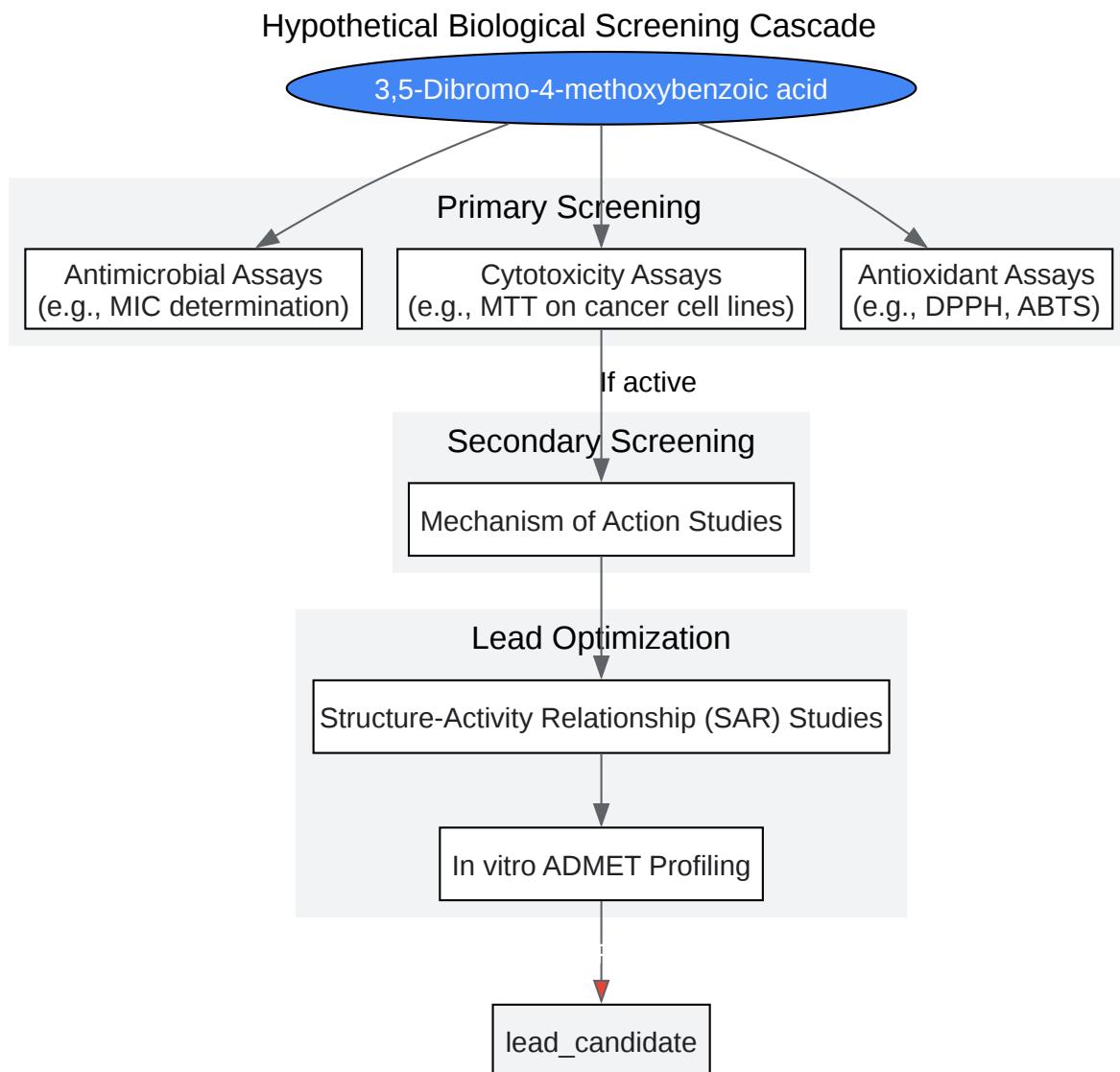
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxybenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.
- Add tetrabutylammonium tribromide (2.0 to 2.2 equivalents) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- After completion of the reaction (typically several hours), cool the mixture to room temperature.
- Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Alternatively, recrystallization from a suitable

solvent system can be employed.

Synthesis and Purification Workflow


[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **3,5-Dibromo-4-methoxybenzoic acid**.

Biological Activity and Potential Applications

3,5-Dibromo-4-methoxybenzoic acid is a naturally occurring brominated alkaloid that has been isolated from marine sponges such as *Amphimedon* sp. and *Psammaplysilla purpurea*.^[5] ^[6] Natural products from marine organisms are a rich source of novel bioactive compounds with potential therapeutic applications. Halogenated compounds, in particular, often exhibit significant biological activities.

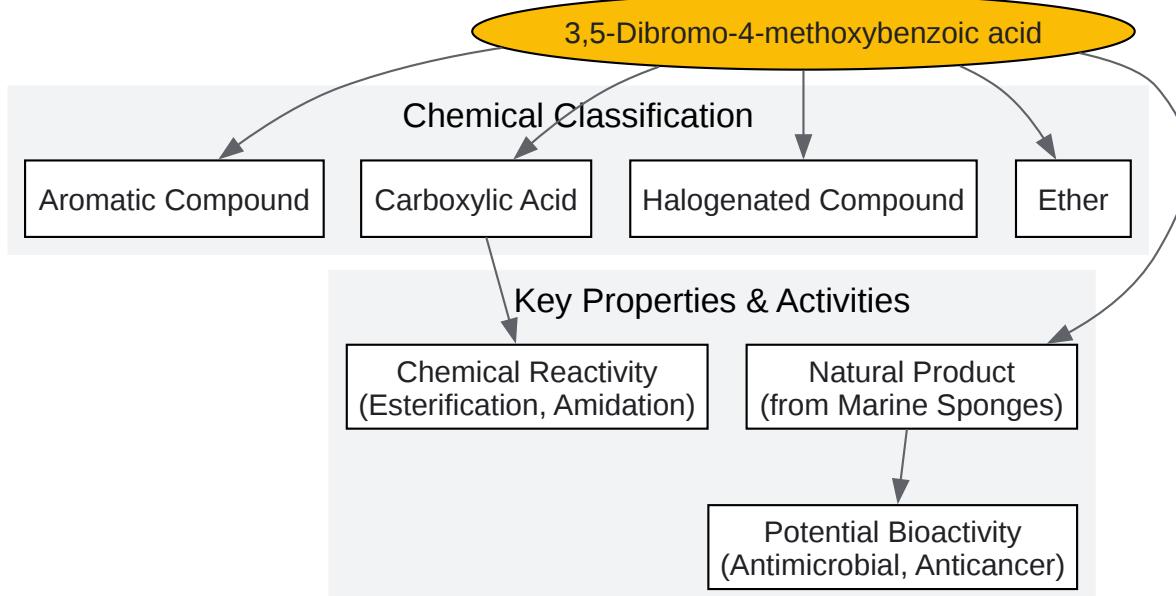
While specific studies on the mechanism of action of **3,5-Dibromo-4-methoxybenzoic acid** are limited, related bromophenol and benzoic acid derivatives have been reported to possess a range of biological properties, including antioxidant, antimicrobial, and anticancer activities. The structural motifs present in this molecule make it a candidate for investigation in various biological assays.

[Click to download full resolution via product page](#)

Caption: A hypothetical workflow for the biological screening of **3,5-Dibromo-4-methoxybenzoic acid**.

Safety and Handling

Based on aggregated GHS data, **3,5-Dibromo-4-methoxybenzoic acid** is classified with the following hazards:


- H315: Causes skin irritation.[\[2\]](#)
- H319: Causes serious eye irritation.[\[2\]](#)
- H335: May cause respiratory irritation.[\[2\]](#)

Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3,5-Dibromo-4-methoxybenzoic acid is a halogenated natural product with a chemical structure that suggests potential for further investigation in synthetic chemistry and drug discovery. The presence of multiple functional groups offers opportunities for chemical modification to explore structure-activity relationships. While there is a need for more extensive characterization of its physical properties and biological activities, this guide provides a foundational resource for researchers interested in this compound.

Logical Relationships of 3,5-Dibromo-4-methoxybenzoic acid

[Click to download full resolution via product page](#)

Caption: Classification and key relationships of **3,5-Dibromo-4-methoxybenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 4073-35-2: 3,5-dibromo-4-methoxybenzoic acid [cymitquimica.com]
- 2. 3,5-Dibromo-4-methoxybenzoic acid | C8H6Br2O3 | CID 2758036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromo-4-hydroxybenzoic acid, 98% | Fisher Scientific [fishersci.ca]
- 4. rsc.org [rsc.org]

- 5. 4-Methoxybenzoic acid(100-09-4) 1H NMR [m.chemicalbook.com]
- 6. 3,5-Dibromo-4-methoxybenzoic acid (3,5-Dibromo-p-anisic acid) | 溴化生物碱 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [Physical and chemical properties of 3,5-Dibromo-4-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1363588#physical-and-chemical-properties-of-3-5-dibromo-4-methoxybenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com